![molecular formula C12H10N2O3S B2715663 4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide CAS No. 603999-00-4](/img/structure/B2715663.png)
4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Overview
Description
4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide is a chemical compound with a molecular weight of 262.28 and a molecular formula of C12H10N2O3S . It is intended for research use only .
Molecular Structure Analysis
The InChI code for 4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide is 1S/C12H10N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h1-7,14H,9H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide is a solid substance . It has a predicted melting point of 164.73°C and a predicted boiling point of approximately 457.3°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3 , and the predicted refractive index is n20D 1.62 .Scientific Research Applications
Microbial resistance poses a global challenge due to the ineffectiveness of existing antimicrobial drugs. In medicinal chemistry, furan derivatives hold a special place. The furan nucleus is a crucial synthetic motif for developing novel drugs. Given the therapeutic efficacy of furan-related compounds, researchers have been inspired to create innovative antibacterial agents .
Recent Research
- In 2020, Hassan et al. designed and synthesized nitrofurantoin analogues containing furan scaffolds. These compounds showed antibacterial activity .
- Other studies have investigated furfural derivatives for their antimicrobial, antioxidant, and antitumor properties .
Safety and Hazards
The safety information for 4-cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
4-cyano-N-(furan-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h1-7,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDCZCNCAKWYHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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